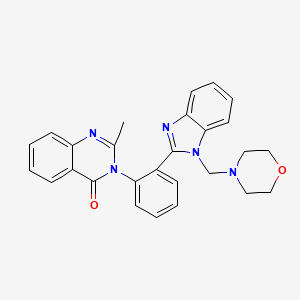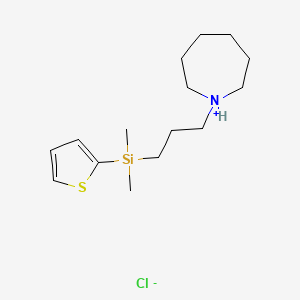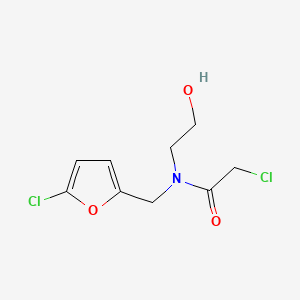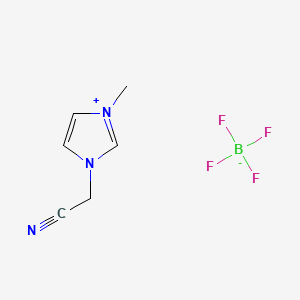
2-(3-Methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate is a chemical compound that belongs to the class of imidazolium salts It features a 3-methylimidazolium cation and a tetrafluoroborate anion
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methylimidazole as the starting material.
Reaction Steps: The 3-methylimidazole is first alkylated using an appropriate alkylating agent to introduce the acetonitrile group. This is followed by the addition of tetrafluoroboric acid to form the final compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis, and temperatures are maintained at a range suitable for the reagents used.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings using reactors that can handle large volumes of reagents.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution Reagents: Alkylating agents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of nitro compounds, aldehydes, and carboxylic acids.
Reduction Products: Reduction reactions can produce amines and other reduced derivatives.
Substitution Products: Substitution reactions can yield alkylated or acylated derivatives of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes. Biology: It serves as a probe in biological studies to investigate cellular processes and interactions. Medicine: Industry: It is utilized in the production of advanced materials, such as ionic liquids and electrolytes for batteries.
Wirkmechanismus
The mechanism by which 2-(3-Methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The imidazolium cation can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The tetrafluoroborate anion can influence the stability and solubility of the compound in various environments.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: This compound is structurally similar but contains a hydroxyethyl group instead of an acetonitrile group.
3-Methylimidazole: A simpler compound without the acetonitrile and tetrafluoroborate groups.
1-ethyl-3-methylimidazolium tetrafluoroborate: Another imidazolium salt with an ethyl group instead of a methyl group.
Uniqueness: The presence of the acetonitrile group in 2-(3-Methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate provides unique chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific applications where the acetonitrile group is advantageous.
Eigenschaften
Molekularformel |
C6H8BF4N3 |
|---|---|
Molekulargewicht |
208.96 g/mol |
IUPAC-Name |
2-(3-methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate |
InChI |
InChI=1S/C6H8N3.BF4/c1-8-4-5-9(6-8)3-2-7;2-1(3,4)5/h4-6H,3H2,1H3;/q+1;-1 |
InChI-Schlüssel |
QVXBRXCPWSFTPG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


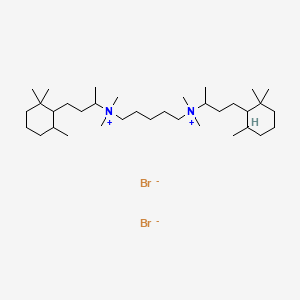
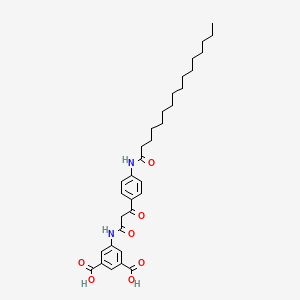
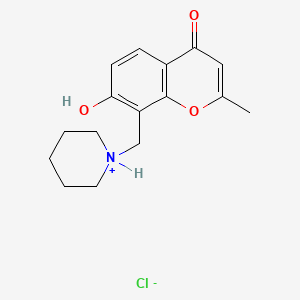
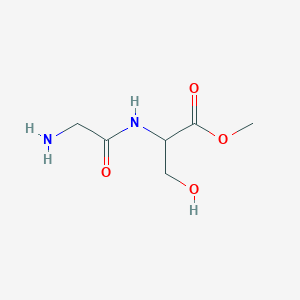
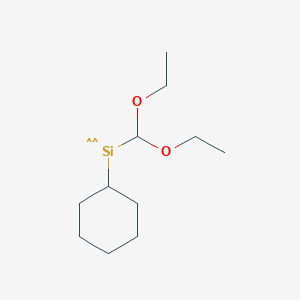
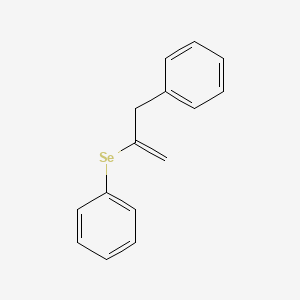
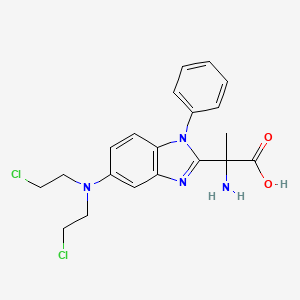
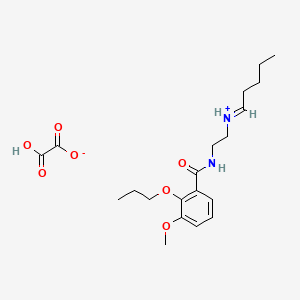
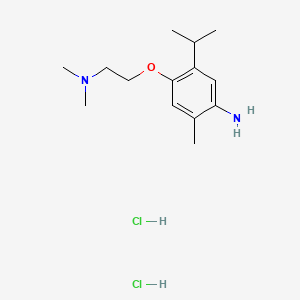
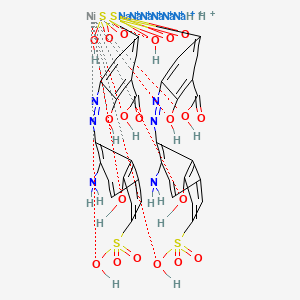
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
